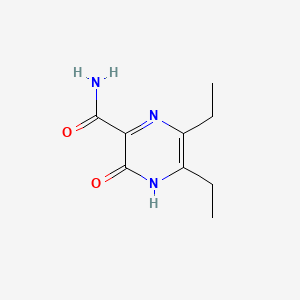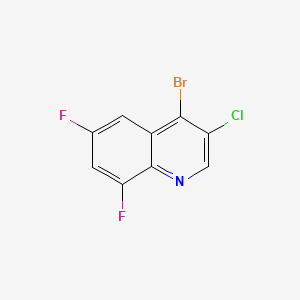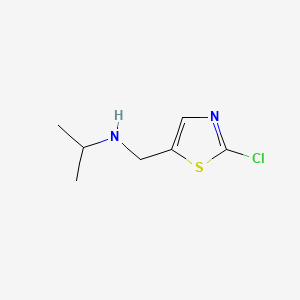
罗替戈汀硫酸盐
描述
Rotigotine Sulfate is a non-ergoline dopamine agonist used primarily for the treatment of Parkinson’s disease and Restless Legs Syndrome. It is formulated as a transdermal patch that provides a continuous supply of the drug over 24 hours . Rotigotine Sulfate mimics the action of dopamine, a neurotransmitter, by activating dopamine receptors in the brain .
科学研究应用
Rotigotine Sulfate has a wide range of scientific research applications:
作用机制
Target of Action
Rotigotine Sulfate is a non-selective dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play crucial roles in the regulation of mood, reward, addiction, and motor control.
Mode of Action
Rotigotine Sulfate is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . As a dopamine agonist, it works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to increased dopamine activity, which can help alleviate symptoms in conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
Rotigotine Sulfate exhibits dose-proportional pharmacokinetics, providing stable plasma concentrations over a 24-hour application period . It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . Most of the absorbed drug is eliminated in urine and feces as these conjugates within 24 hours of patch removal .
Result of Action
The molecular and cellular effects of Rotigotine Sulfate’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in conditions like Parkinson’s Disease and Restless Leg Syndrome, where dopamine activity is typically reduced . Additionally, Rotigotine Sulfate has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs .
Action Environment
The action, efficacy, and stability of Rotigotine Sulfate can be influenced by various environmental factors. For instance, the transdermal delivery mechanism of Rotigotine Sulfate may be affected by factors such as skin condition and temperature . Additionally, the stability of Rotigotine Sulfate may be influenced by factors like pH and oxidation . More detailed studies on the influence of environmental factors on Rotigotine Sulfate’s action are needed to fully understand these relationships.
生化分析
Biochemical Properties
Rotigotine Sulfate is an agonist at all 5 dopamine receptor subtypes (D1-D5) but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . Rotigotine Sulfate also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
Rotigotine Sulfate, like other dopamine agonists, has been shown to possess antidepressant effects and may be useful in the treatment of depression . It influences cell function by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine .
Molecular Mechanism
Rotigotine Sulfate works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It binds to the D3 receptor with the highest affinity .
Temporal Effects in Laboratory Settings
Rotigotine Sulfate is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of Rotigotine Sulfate, glucuronide conjugates of Rotigotine Sulfate, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .
Dosage Effects in Animal Models
In rats with 6-OHDA-induced PD, intravenous injection of 0.25 or 0.5 mg/kg Rotigotine Sulfate led to a significantly lower intercontraction interval (ICI) than after vehicle injection . Additionally, voiding pressure (VP) was significantly lower in animals administered Rotigotine Sulfate compared to those injected with vehicle .
Metabolic Pathways
Rotigotine Sulfate is extensively and rapidly metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of Rotigotine Sulfate, glucuronide conjugates of Rotigotine Sulfate, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .
Transport and Distribution
Rotigotine Sulfate is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of delivery provides a slow and constant supply of the drug over the course of 24 hours .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rotigotine Sulfate involves the reductive amination of an amine with 2-thienylacetic acid-sodium boron hydride complex . The process uses hydrobromide as an intermediate and avoids the use of dangerous reactants, making it advantageous for industrial production . The reaction conditions are carefully controlled to ensure high enantiomeric purity of the final product .
Industrial Production Methods
Industrial production of Rotigotine Sulfate follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates and the final reductive amination . The production methods are designed to maximize yield and purity while minimizing the formation of by-products .
化学反应分析
Types of Reactions
Rotigotine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is commonly used for reductive amination.
Substitution: Various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include the desired Rotigotine Sulfate and its various intermediates . The purity and stability of these products are crucial for their pharmaceutical applications .
相似化合物的比较
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used for treating Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Similar to Rotigotine Sulfate, it is used for treating the same conditions and has a similar mechanism of action.
Apomorphine: A dopamine agonist used for treating advanced Parkinson’s disease.
Uniqueness
Rotigotine Sulfate is unique due to its transdermal delivery system, which provides a continuous supply of the drug over 24 hours . This method of administration helps maintain stable plasma drug concentrations, reducing the fluctuations associated with oral medications . Additionally, its multi-receptor activity makes it effective in treating a broader range of symptoms compared to other dopamine agonists .
属性
IUPAC Name |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVWIAVWPRBTQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858384 | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128478-69-3 | |
| Record name | Rotigotine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Rotigotine Sulfate formation important in the body?
A1: Sulfation, the process of attaching a sulfate group to a molecule, often leads to drug inactivation. This is also true for Rotigotine, a drug used in Parkinson’s disease treatment. Understanding how Rotigotine is sulfated helps explain its metabolism and excretion from the body [].
Q2: Which enzymes are responsible for Rotigotine Sulfate formation?
A2: The research identified six human sulfotransferase (SULT) enzymes capable of sulfating Rotigotine: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1. These enzymes exhibited varying degrees of activity towards Rotigotine, suggesting their potential roles in its metabolism within different organs [].
Q3: How does the location in the body affect Rotigotine Sulfate formation?
A3: The study found significant variations in Rotigotine sulfation across different human organ samples. Small intestine and liver cytosols demonstrated considerably higher activity than brain, lung, and kidney tissues, suggesting these organs are major sites for Rotigotine sulfation in the body [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)













